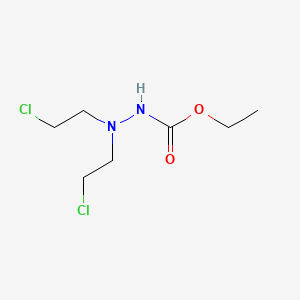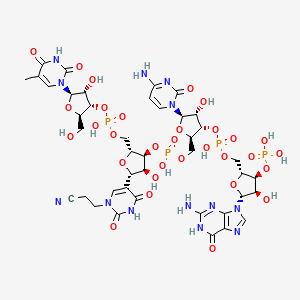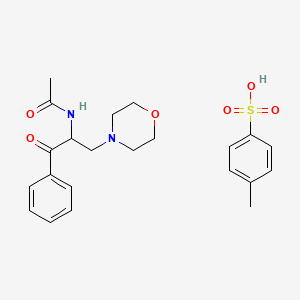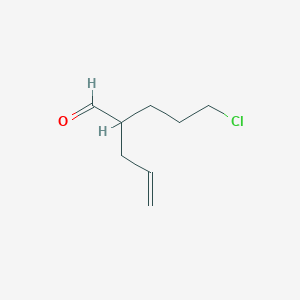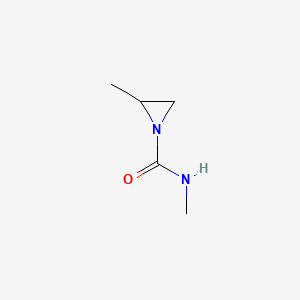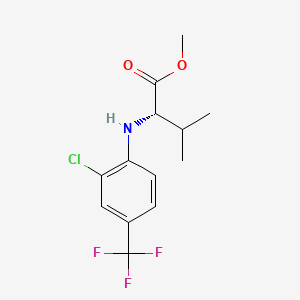
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester is a chemical compound known for its unique structure and properties. It is often referred to in scientific literature by its systematic name, τ-Fluvalinate . This compound is characterized by the presence of a valine moiety linked to a chlorinated and trifluoromethylated phenyl group, making it a valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester typically involves the esterification of valine with a chlorinated and trifluoromethylated phenyl compound. The reaction conditions often include the use of a suitable esterification agent such as methanol in the presence of an acid catalyst . The process may also involve purification steps like recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester include:
Fluvalinate: A closely related compound with similar structural features.
Cyano(3-phenoxyphenyl)methyl esters: These compounds share the ester functional group and phenyl moiety.
Uniqueness
What sets this compound apart is its specific combination of a valine moiety with a chlorinated and trifluoromethylated phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
76338-71-1 |
|---|---|
Molecular Formula |
C13H15ClF3NO2 |
Molecular Weight |
309.71 g/mol |
IUPAC Name |
methyl (2S)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate |
InChI |
InChI=1S/C13H15ClF3NO2/c1-7(2)11(12(19)20-3)18-10-5-4-8(6-9(10)14)13(15,16)17/h4-7,11,18H,1-3H3/t11-/m0/s1 |
InChI Key |
BITJWWCKVCSAIQ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC1=C(C=C(C=C1)C(F)(F)F)Cl |
Canonical SMILES |
CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


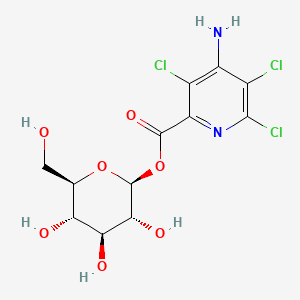
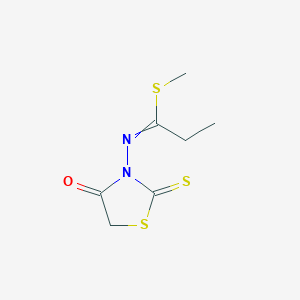
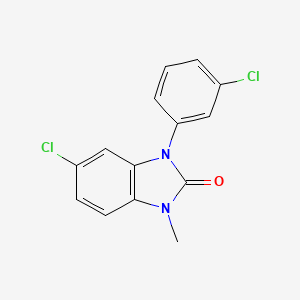
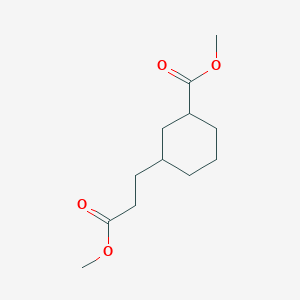

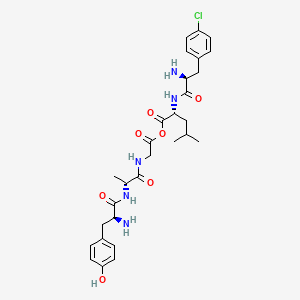
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)
